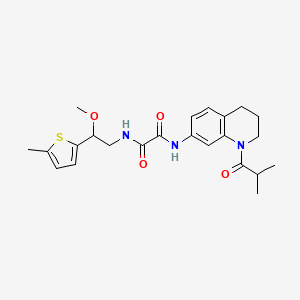

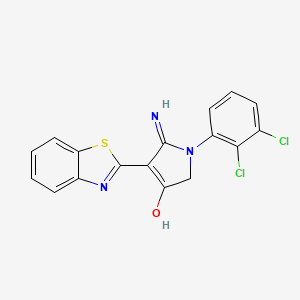

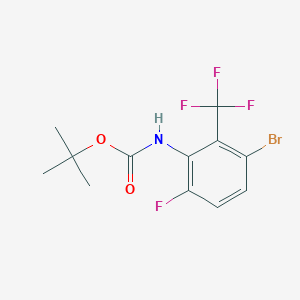

![molecular formula C6H15O5PS B2361198 Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester CAS No. 40137-11-9](/img/structure/B2361198.png)

Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester” is also known as "Diethyl ((methylsulfonyl)methyl)phosphonate" . It is an organophosphorus compound .

Synthesis Analysis

Phosphonic acids can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method, introduced by McKenna, is favored due to its convenience, high yields, very mild conditions, and chemoselectivity .Molecular Structure Analysis

Phosphonic acids feature tetrahedral phosphorus centers. They are structurally closely related to phosphorous acid . The general structure of phosphonic acid diesters, to which this compound belongs, is ROP(=O)OR’ (where R, R’ = alkyl, aryl, or just hydrogen) .Chemical Reactions Analysis

The McKenna synthesis of phosphonic acids involves the use of bromotrimethylsilane for silyldealkylation . Microwave irradiation can be used to accelerate this process .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm³, a boiling point of 373.6±25.0 °C at 760 mmHg, and a flash point of 179.7±23.2 °C . It has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Enhanced Detection in Environmental Analysis

Phosphonic acids, including derivatives such as methyl methylphosphonic acid and ethyl methylphosphonic acid, are derivatized using trimethyloxonium tetrafluoroborate for improved qualitative detection and identification in soils. This process is critical for environmental analysis, particularly in situations where sensitive and rapid detection of chemical agents, like nerve agents, is essential. The optimized derivatization method showcases the importance of rapid and efficient analytical techniques in environmental monitoring and chemical warfare agent detection (Valdez et al., 2018).

Proton Conducting Fuel Cell Membranes

In the realm of energy, phosphonic acid-containing polysulfones have been synthesized and explored for their application in proton exchange membrane fuel cells (PEMFCs). These materials exhibit high proton conductivity and thermal stability, making them promising candidates for future PEMFCs. The phosphonated polysulfones were prepared via a post-phosphonation method and showed high water uptake levels, essential for achieving high proton conductivity (Abu-Thabit et al., 2010).

Anticorrosive Coatings

Phosphonic acid-containing polymers, specifically polysulfones bearing alkyl phosphonate ester side groups, have been developed as anticorrosive coatings. These materials exhibit promising results in reducing the corrosion rate of metal substrates, indicating their potential utility in protecting metals from corrosive environments. The synthesis and characterization of these polymers demonstrate the feasibility of utilizing phosphonic acid derivatives in the field of material science for corrosion protection (Chauveau et al., 2015).

Chemical Warfare Agent Analysis

Efficient derivatization methods using trimethyloxonium tetrafluoroborate for the methylation of phosphonic acids related to chemical warfare agents have been developed. This method provides a safe, rapid, and effective approach for the qualitative detection and identification of these substances by gas chromatography-mass spectrometry (GC-MS), showcasing the potential of phosphonic acid derivatives in analytical chemistry, specifically in the analysis of chemical warfare agents (Valdez et al., 2016).

Eigenschaften

IUPAC Name |

1-[ethoxy(methylsulfonylmethyl)phosphoryl]oxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O5PS/c1-4-10-12(7,11-5-2)6-13(3,8)9/h4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCKGLGTOXDULU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CS(=O)(=O)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O5PS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, [(methylsulfonyl)methyl]-, diethyl ester | |

CAS RN |

40137-11-9 |

Source

|

| Record name | 40137-11-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

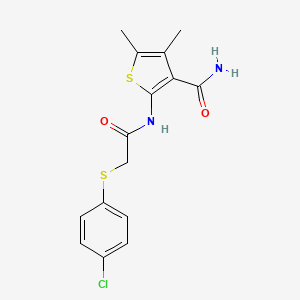

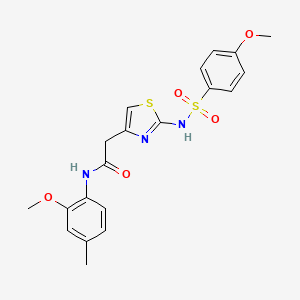

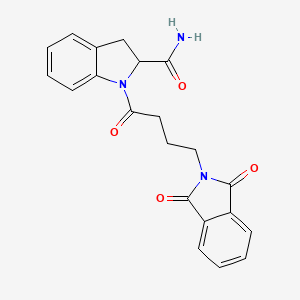

![N-(2-(dimethylamino)ethyl)-3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2361115.png)

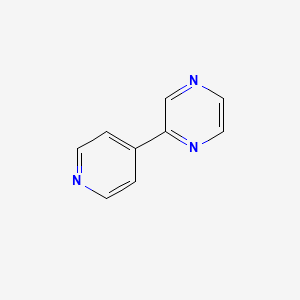

![4-Chloro-5-(4-methylphenyl)-2-pyridin-4-ylthieno[2,3-d]pyrimidine](/img/structure/B2361129.png)